

# Application Notes and Protocols: Negishi Reagent in Oxidative Cyclization Reactions

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## Compound of Interest

Compound Name: Zirconocene

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## Introduction

The Negishi cross-coupling reaction, a cornerstone in carbon-carbon bond formation, traditionally involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide.[1] While the classical Negishi reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, a growing area of interest involves the use of organozinc reagents in oxidative cyclization reactions. These transformations often operate under distinct mechanistic pathways, including those involving radical intermediates or high-valent metal species, to construct complex heterocyclic frameworks.[1] Such heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products.[2]

This document provides detailed application notes and protocols for two distinct examples of oxidative cyclization reactions involving organozinc reagents: a copper-catalyzed aerobic oxidative coupling for the synthesis of C-1 alkylated tetrahydroisoquinolines (THIQs) and a nickel-catalyzed intramolecular radical cyclization.

## I. Copper-Catalyzed Aerobic Oxidative Cross-Coupling of Tetrahydroisoquinolines (THIQs) with Organozinc Reagents

This intermolecular reaction serves as a prime example of an oxidative C-H functionalization process where the organozinc reagent acts as a nucleophile. The overall transformation is an oxidative process that utilizes molecular oxygen as the terminal oxidant.[3][4]

## Reaction Principle and Mechanism

The reaction proceeds via a copper-catalyzed aerobic oxidative C(sp<sup>3</sup>)-H activation of the THIQ. The proposed mechanism involves a single-electron-transfer (SET) process. The Cu(II) catalyst oxidizes the THIQ to a nitrogen-centered radical, which then forms an iminium ion intermediate. This electrophilic intermediate is then trapped by the organozinc reagent to afford the C-1 alkylated product. EPR spectroscopy has provided evidence for the presence of a radical intermediate in this type of reaction.[3][4]

## Experimental Protocol: General Procedure for the CuCl<sub>2</sub>-Catalyzed Aerobic Oxidative Cross-Coupling

Adapted from Wang, T. et al., Org. Lett., 2015, 17, 3982-3985.[3][4]

Materials:

- Substituted N-aryl tetrahydroisoquinoline
- Dialkylzinc or organozinc halide reagent (in a suitable solvent like THF)
- Copper(II) chloride (CuCl<sub>2</sub>)
- Anhydrous acetonitrile (CH<sub>3</sub>CN)
- Oxygen (balloon or atmosphere)
- Standard laboratory glassware for inert atmosphere techniques

Procedure:

- To a dry reaction vial equipped with a magnetic stir bar, add the N-aryl tetrahydroisoquinoline (1.0 equiv.) and CuCl<sub>2</sub> (10 mol%).

- The vial is sealed with a septum and purged with oxygen (a balloon of O<sub>2</sub> is typically sufficient).
- Anhydrous acetonitrile is added to dissolve the solids (concentration is typically 0.1 M).
- The organozinc reagent (3.0-4.0 equiv.) is then added dropwise to the stirred solution at room temperature.
- The reaction mixture is stirred at room temperature for 4 hours.
- Upon completion (monitored by TLC or LC-MS), the reaction is quenched with a saturated aqueous solution of NH<sub>4</sub>Cl.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired C-1 alkylated tetrahydroisoquinoline.

## Quantitative Data

Entry	N-Aryl THIQ Substrate	Organozinc Reagent	Product	Yield (%)
1	N-Phenyl-THIQ	Et <sub>2</sub> Zn	C-1-Ethyl-N-Phenyl-THIQ	92
2	N-(4-Methoxyphenyl)-THIQ	Et <sub>2</sub> Zn	C-1-Ethyl-N-(4-Methoxyphenyl)-THIQ	85
3	N-Phenyl-THIQ	Me <sub>2</sub> Zn	C-1-Methyl-N-Phenyl-THIQ	88
4	N-Phenyl-THIQ	(ICH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> ) <sub>2</sub> Zn	C-1-(3-Iodopropyl)-N-Phenyl-THIQ	75
5	N-Phenyl-THIQ	(EtO <sub>2</sub> CCH <sub>2</sub> CH <sub>2</sub> ) <sub>2</sub> Zn	C-1-(2-Ethoxycarbonyl)-N-Phenyl-THIQ	78

Table 1: Substrate scope and yields for the CuCl<sub>2</sub>-catalyzed aerobic oxidative cross-coupling of THIQs with organozinc reagents. Data adapted from Wang, T. et al., Org. Lett., 2015, 17, 3982-3985.[3][4]

## II. Nickel-Catalyzed Intramolecular Radical Cyclization/Cross-Coupling

This method demonstrates a true intramolecular cyclization where an organozinc reagent is formed in situ and participates in a radical-mediated cyclization onto a tethered alkenylboron reagent. This reaction forges two new carbon-carbon bonds and creates a stereocenter.[5][6]

### Reaction Principle and Mechanism

This reaction is proposed to proceed through a hybrid transition-metal/radical cascade. A nickel catalyst facilitates the generation of a radical from an alkyl iodide. This radical then undergoes an intramolecular addition to the tethered alkenylboron moiety. The resulting boron-stabilized

radical is then trapped in a cross-coupling reaction with the organozinc reagent, which is also present in the reaction mixture. The enantioselectivity is controlled by a chiral ligand on the nickel catalyst.<sup>[5][6]</sup>

## Experimental Protocol: General Procedure for Enantioselective Intramolecular Radical Cyclization/Cross-Coupling

Adapted from Chierchia, M. et al., *Angew. Chem. Int. Ed.*, 2019, 58, 14245-14249.<sup>[5][7]</sup>

Materials:

- Alkenylboron-tethered alkyl iodide
- Organozinc chloride-lithium chloride complex ( $\text{RZnCl} \cdot \text{LiCl}$ )
- Nickel(II) iodide ( $\text{NiI}_2$ )
- Chiral ligand (e.g., a chiral diamine or phosphine ligand)
- Anhydrous dimethylacetamide (DMA)
- Standard laboratory glassware for inert atmosphere techniques

Procedure:

- In a glovebox, to a dry reaction vial, add  $\text{NiI}_2$  (10 mol%) and the chiral ligand (12 mol%).
- Add anhydrous dimethylacetamide and stir the mixture for 15 minutes to form the catalyst complex.
- Add the alkenylboron-tethered alkyl iodide (1.0 equiv.).
- Add the organozinc reagent (2.0 equiv., as a solution in THF).
- Seal the vial and stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (typically 12-24 hours).

- Upon completion, the reaction is quenched, typically with an aqueous workup.
- The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
- Purification by flash column chromatography affords the cyclized product.

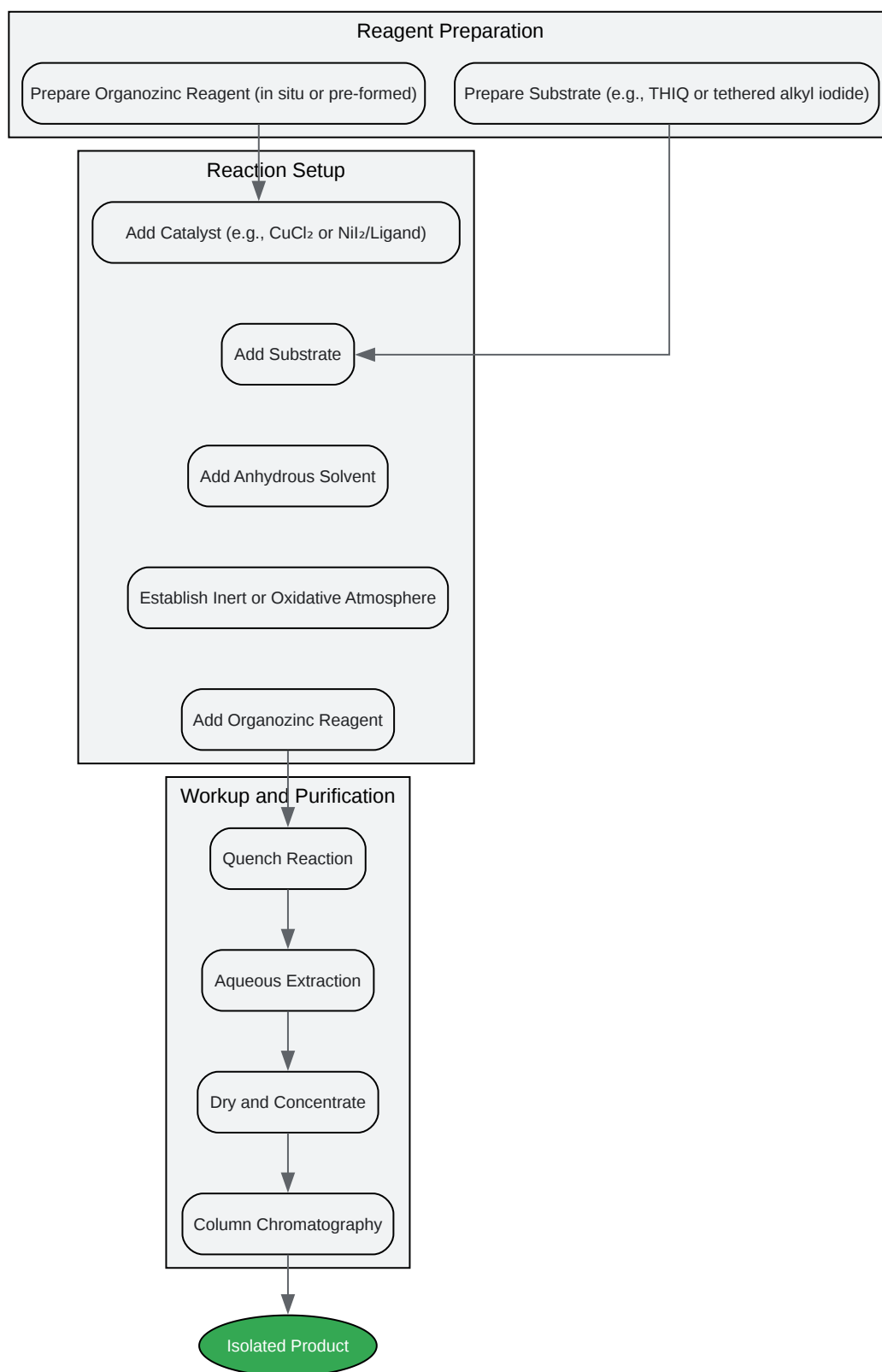
## Quantitative Data

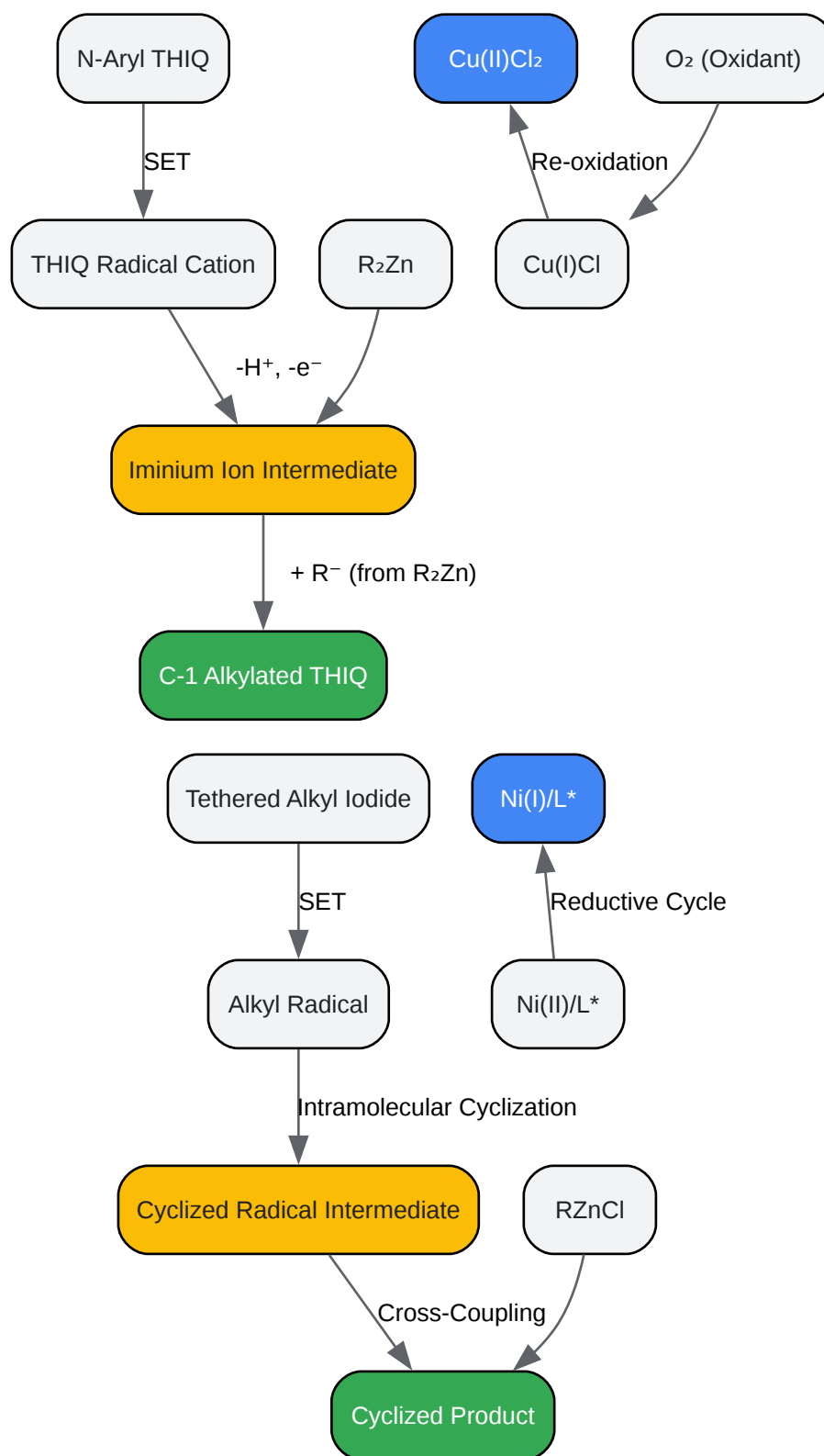
Entry	Alkyl Iodide Substrate	Organozinc Reagent	Product	Yield (%)	er
1	(E)-5-(2-iodoethoxy)pent-1-en-1-yl)pinacol boronate	PhZnCl·LiCl	Phenyl-substituted tetrahydrofuran	85	95:5
2	(E)-6-(2-iodoethoxy)hex-1-en-1-yl)pinacol boronate	MeZnCl·LiCl	Methyl-substituted tetrahydropyran	70	92:8
3	(E)-N-allyl-N-(2-((2-iodoethoxy)methyl)allyl)aniline derivative	EtZnCl·LiCl	Ethyl-substituted pyrrolidine	78	94:6

Table 2: Examples of intramolecular radical cyclization/cross-coupling. Data is illustrative based on the findings of Morken and coworkers.<sup>[5][6]</sup>

## Visualizations

### Signaling Pathways and Experimental Workflows





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